molecular formula C13H10ClNO2 B14241406 Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate CAS No. 477250-15-0

Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate

Cat. No.: B14241406
CAS No.: 477250-15-0
M. Wt: 247.67 g/mol
InChI Key: XGLGPNWUWNKYNT-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and an ester group at the 3-position of the prop-2-enoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinoline-3-ylpropanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ester group can be hydrolyzed to release the active quinoline moiety, which then exerts its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Similar structure but lacks the ester group.

    2-Chloroquinoline: Lacks the prop-2-enoate chain.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester group but different aromatic ring.

Uniqueness

Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is unique due to the combination of the quinoline ring, chlorine substitution, and ester group. This combination enhances its biological activity and makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

477250-15-0

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate

InChI

InChI=1S/C13H10ClNO2/c1-17-12(16)7-6-10-8-9-4-2-3-5-11(9)15-13(10)14/h2-8H,1H3

InChI Key

XGLGPNWUWNKYNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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